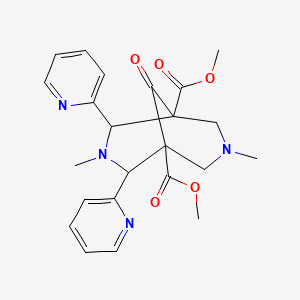
Ethyl 4-(2-hydroxyethoxy)benzoate
Descripción general
Descripción
Ethyl 4-(2-hydroxyethoxy)benzoate is an organic compound with the molecular formula C11H14O4.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Ethyl 4-(2-hydroxyethoxy)benzoate can be synthesized through the esterification of 4-(2-hydroxyethoxy)benzoic acid with ethanol in the presence of an acid catalyst. The reaction typically involves heating the reactants under reflux conditions to facilitate the esterification process .
Industrial Production Methods
In industrial settings, the production of this compound often involves continuous flow processes to ensure high efficiency and yield. The use of advanced catalysts and optimized reaction conditions helps in achieving large-scale production .
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 4-(2-hydroxyethoxy)benzoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) and nitric acid (HNO3).
Major Products Formed
Oxidation: Formation of carbonyl compounds such as aldehydes and ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted aromatic compounds.
Aplicaciones Científicas De Investigación
Ethyl 4-(2-hydroxyethoxy)benzoate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a UVB filter in various formulations.
Biology: Studied for its potential effects on cellular processes and as a component in biological assays.
Medicine: Investigated for its potential therapeutic properties and as an ingredient in pharmaceutical formulations.
Industry: Utilized in the production of personal care products, sunscreens, and other consumer goods due to its UVB absorption properties
Mecanismo De Acción
The mechanism of action of ethyl 4-(2-hydroxyethoxy)benzoate primarily involves its ability to absorb UVB radiation. This absorption prevents UVB rays from penetrating the skin, thereby protecting against sunburn and other harmful effects of UV radiation. The compound interacts with molecular targets in the skin, such as keratinocytes, to exert its protective effects.
Comparación Con Compuestos Similares
Ethyl 4-(2-hydroxyethoxy)benzoate can be compared with other similar compounds, such as:
Ethylhexyl methoxycinnamate: Another UVB filter used in sunscreens.
Benzophenone-3: A compound used for its UVB and UVA absorption properties.
Octocrylene: Known for its ability to stabilize other UV filters and provide broad-spectrum UV protection.
This compound is unique due to its specific UVB absorption properties and its versatility in various applications .
Propiedades
IUPAC Name |
ethyl 4-(2-hydroxyethoxy)benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O4/c1-2-14-11(13)9-3-5-10(6-4-9)15-8-7-12/h3-6,12H,2,7-8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUTPRAARDOZPPJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)OCCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![ethyl 2-{[3-(2-chlorophenyl)-5-methyl-1,2-oxazol-4-yl]formamido}acetate](/img/structure/B3119731.png)

![6-Amino-1H-pyrazolo[3,4-d]pyrimidin-4(7H)-one](/img/structure/B3119737.png)


![Methyl 2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetate](/img/structure/B3119755.png)
![N-Cyclohexylcyclohexanamine;3-(ethyldisulfanyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid](/img/new.no-structure.jpg)

![3-(4-Bromo-3-(1,3-dioxolan-2-yl)benzyl)-2-butyl-1,3-diazaspiro[4.4]non-1-en-4-one](/img/structure/B3119794.png)
